molecular formula C14H15NO4 B4720151 1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione

1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione

Cat. No. B4720151
M. Wt: 261.27 g/mol
InChI Key: BQPNTUXIYOBOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This spiro compound has a unique structure that makes it an attractive target for synthesis and investigation.

Mechanism of Action

The mechanism of action of 1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The spiro compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure makes it an attractive target for investigation. However, the compound's mechanism of action is not fully understood, and its potential side effects have not been extensively studied.

Future Directions

There are several potential future directions for research on 1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another potential direction is to investigate its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further studies are needed to understand the compound's mechanism of action and potential side effects.

Scientific Research Applications

The spiro compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, the compound has been investigated for its potential as an anticancer agent, as well as for its neuroprotective and anti-inflammatory properties.

properties

IUPAC Name

1'-butylspiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-2-3-8-15-12(16)9-14(13(15)17)18-10-6-4-5-7-11(10)19-14/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPNTUXIYOBOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CC2(C1=O)OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione
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1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione
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1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione
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1'-butyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione

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